N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluorobenzamide
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Overview
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexenyl group attached to an ethyl chain, which is further connected to a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluorobenzamide typically involves multiple steps. One common method starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which is then reacted with 3-fluorobenzoyl chloride under appropriate conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The cyclohexenyl group can be oxidized to form a cyclohexanone derivative.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form the corresponding amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The cyclohexenyl group may facilitate binding to hydrophobic pockets in proteins, while the fluorobenzamide moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
- 2-Chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
- 2-(1-Cyclohexenyl)cyclohexanone
Uniqueness
N-[2-(cyclohex-1-en-1-yl)ethyl]-3-fluorobenzamide is unique due to the presence of the fluorine atom on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable molecule in various applications .
Properties
Molecular Formula |
C15H18FNO |
---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C15H18FNO/c16-14-8-4-7-13(11-14)15(18)17-10-9-12-5-2-1-3-6-12/h4-5,7-8,11H,1-3,6,9-10H2,(H,17,18) |
InChI Key |
OQFYOYHTPHYDGK-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)F |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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